Allosucrose

Catalog No.
S518036
CAS No.
4217-76-9
M.F
C12H22O11
M. Wt
342.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allosucrose

CAS Number

4217-76-9

Product Name

Allosucrose

IUPAC Name

(2R,3R,4R,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1

InChI Key

CZMRCDWAGMRECN-DCUALPFSSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

allosucrose, alpha-D-allopyranosyl beta-D-fructofuranoside

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

Description

The exact mass of the compound Allosucrose is 342.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Allosucrose, scientifically known as α-D-allopyranosyl β-D-fructofuranoside, is a disaccharide composed of two monosaccharide units: allose and fructose. Its chemical formula is C12H22O11C_{12}H_{22}O_{11} with a molecular weight of approximately 342.30 g/mol . Allosucrose is structurally similar to sucrose but features an allose unit instead of glucose. This structural variation influences its physical and chemical properties, making it a unique compound in carbohydrate chemistry.

Typical of carbohydrates, including hydrolysis, oxidation, and reduction. Notably, the reduction of 3-ketosucrose can yield allosucrose through the action of reducing agents such as sodium borohydride, which converts the ketone group into an alcohol . Additionally, allosucrose can participate in glycosidic bond formation, allowing it to form oligosaccharides or polysaccharides when linked to other sugar units.

Research indicates that allosucrose exhibits biological activities that may differ from those of sucrose. It has been noted for its potential prebiotic effects, supporting the growth of beneficial gut bacteria without significantly raising blood glucose levels . This property makes it an attractive candidate for use in food products aimed at promoting gut health. Furthermore, allosucrose has been explored for its sweetness profile, which is similar to sucrose but may have different metabolic effects.

The synthesis of allosucrose has evolved with advancements in carbohydrate chemistry. Traditional methods involved multi-step processes that could be inefficient. Recent developments include the use of radical catalysis to facilitate the direct conversion of common sugars into rare sugars like allosucrose in fewer steps . For instance, chemists have successfully synthesized allosucrose from readily available starting materials through innovative reactions that enhance yield and selectivity.

Allosucrose has several applications across various fields:

  • Food Industry: Due to its sweetness and low glycemic index, allosucrose is being investigated as a sugar substitute in food products.
  • Pharmaceuticals: Its potential prebiotic properties make it a candidate for functional foods and dietary supplements aimed at improving gut health.
  • Biotechnology: Allosucrose's unique structure allows it to be used in research related to carbohydrate interactions and enzyme activity.

Studies on allosucrose's interactions with enzymes and other biomolecules are ongoing. Preliminary research suggests that allosucrose may interact differently with glycosyltransferases compared to sucrose, potentially influencing the synthesis of oligosaccharides in biological systems . Understanding these interactions is crucial for developing applications in food science and pharmacology.

Allosucrose shares similarities with several other disaccharides. Here are some comparable compounds:

CompoundCompositionSweetness LevelUnique Properties
SucroseGlucose + FructoseHighCommon table sugar; rapidly metabolized
TrehaloseGlucose + GlucoseModerateKnown for its protective effects on cells
MaltoseGlucose + GlucoseModerateProduced during starch digestion
IsomaltGlucose + MannitolLowSugar alcohol used as a low-calorie sweetener
LactoseGlucose + GalactoseModerateFound in milk; requires lactase for digestion

Uniqueness of Allosucrose: Allosucrose stands out due to its potential health benefits as a low-calorie sweetener with prebiotic properties. Unlike sucrose, it may not cause significant spikes in blood glucose levels, making it suitable for diabetic diets.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.7

Exact Mass

342.1162

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Anders J, Buczys R, Lampe E, Walter M, Yaacoub E, Buchholz K. New regioselective derivatives of sucrose with amino acid and acrylic groups. Carbohydr Res. 2006 Feb 27;341(3):322-31. Epub 2005 Dec 27. PubMed PMID: 16376867.
2: Buchholz K, Neubauer A, Anders J, Lampe E, Walter M. Oligosaccharides and derivatives--integrating biocatalyst selectivity and chemical diversity. Commun Agric Appl Biol Sci. 2003;68(2 Pt A):277-83. PubMed PMID: 15296178.
3: Rampp M, Buttersack C, Lüdemann HD. c,T-dependence of the viscosity and the self-diffusion coefficients in some aqueous carbohydrate solutions. Carbohydr Res. 2000 Oct 6;328(4):561-72. PubMed PMID: 11093712.
4: Binder TP, Robyt JF. Synthesis of 3-deoxy- and 3-deoxy-3-fluorosucrose, and alpha-D-allopyranosyl beta-D-fructofuranoside. Carbohydr Res. 1986 Mar 1;147(1):149-54. PubMed PMID: 3754491.
5: Binder TP, Robyt JF. Inhibition- and acceptor-reaction studies of Streptococcus mutans 6715 glucosyltransferases with 3-deoxysucrose, 3-deoxy-3-fluorosucrose, and alpha-D-allopyranosyl beta-D-fructofuranoside. Carbohydr Res. 1986 Oct 15;154:229-38. PubMed PMID: 2947681.

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